

Application of Streptomycin in Mycobacterium tuberculosis Research: Application Notes and Protocols

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Compound of Interest

Compound Name: Streptomycin B

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Introduction: Streptomycin, an aminoglycoside antibiotic isolated from *Streptomyces griseus*, was the first antibiotic proven effective for the treatment of tuberculosis (TB).[1] Its discovery revolutionized TB management.[2] Although it is now considered a second-line agent for treating drug-resistant TB, streptomycin remains a crucial tool in *Mycobacterium tuberculosis* (Mtb) research.[3] It is used to study mechanisms of drug action and resistance, to select for resistant mutants, and as a tool in genetic manipulation experiments. These application notes provide detailed information on its use in a research setting, including protocols for key experiments.

Mechanism of Action: Streptomycin exerts its bactericidal effect by inhibiting protein synthesis in *M. tuberculosis*. [4] It binds irreversibly to the 30S ribosomal subunit, specifically to the 16S rRNA and the S12 ribosomal protein (encoded by the *rpsL* gene). [4] This binding interferes with the initiation of translation and causes misreading of the mRNA codons, leading to the production of non-functional or toxic proteins and ultimately cell death. [2][5]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Streptomycin for *M. tuberculosis*

Strain Type	Genotype	Typical MIC Range (µg/mL)	Resistance Level
Wild-Type	Wild-type rpsL, rrs, gidB	< 1 - 2	Susceptible
Resistant	rpsL mutation (e.g., K43R, K88R)	32 to >1024	High
Resistant	rrs mutation (e.g., 530 loop)	16 - 256	Intermediate to High
Resistant	gidB mutation	2 - 8	Low

Note: MIC values can vary depending on the specific mutation and the testing methodology used.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the EUCAST reference method for MIC determination for *M. tuberculosis*.[\[9\]](#)

1. Principle: To determine the lowest concentration of streptomycin that inhibits the visible growth of *M. tuberculosis* in a liquid medium.

2. Materials:

- *M. tuberculosis* isolate
- Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)
- Streptomycin sulfate powder
- Sterile 96-well U-bottom microtiter plates

- Sterile water with 0.05% Tween 80
- Sterile glass beads (3-4 mm)
- McFarland 0.5 turbidity standard
- Inverted mirror for reading plates
- Biosafety cabinet (Class II or III) and appropriate personal protective equipment (PPE)

3. Procedure:

- Preparation of Streptomycin Stock Solution:
 - Prepare a stock solution of streptomycin at 1000 µg/mL in sterile distilled water.
 - Filter-sterilize the stock solution using a 0.22 µm syringe filter.
 - Prepare serial dilutions of the stock solution to be used for the assay.
- Inoculum Preparation:
 - Harvest colonies of *M. tuberculosis* from a solid medium (e.g., Löwenstein-Jensen or 7H10/7H11 agar) and transfer to a tube containing sterile glass beads and a small amount of sterile water with Tween 80.
 - Vortex for 1-2 minutes to break up clumps.
 - Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1×10^7 to 1×10^8 CFU/mL.
 - Prepare a 1:100 dilution of the 0.5 McFarland suspension in sterile water with Tween 80 to obtain a final inoculum of approximately 1×10^5 CFU/mL.
- Plate Setup:
 - In a 96-well microtiter plate, add 100 µL of supplemented Middlebrook 7H9 broth to all wells.

- Add 100 μ L of the appropriate streptomycin dilution to the first well of a row and perform serial twofold dilutions across the plate, leaving the last well as a drug-free growth control.
- Add 100 μ L of the prepared Mtb inoculum to each well.
- Include a control well with broth only (no inoculum) to check for contamination.
- Incubation:
 - Seal the plate in a plastic bag to prevent dehydration.
 - Incubate at 37°C for 14-21 days.
- Reading and Interpretation:
 - After incubation, visually inspect the plate for bacterial growth using an inverted mirror.
 - The MIC is the lowest concentration of streptomycin that shows no visible growth (no pellet at the bottom of the well).

Protocol 2: Selection of Streptomycin-Resistant *M. tuberculosis* Mutants

1. Principle: To isolate spontaneous streptomycin-resistant mutants by plating a large population of susceptible bacteria on a solid medium containing a selective concentration of streptomycin.

2. Materials:

- Wild-type, streptomycin-susceptible *M. tuberculosis* strain
- Middlebrook 7H10 or 7H11 agar plates, supplemented with OADC
- Streptomycin sulfate
- Liquid culture of *M. tuberculosis* grown to late-log phase
- Sterile saline with 0.05% Tween 80

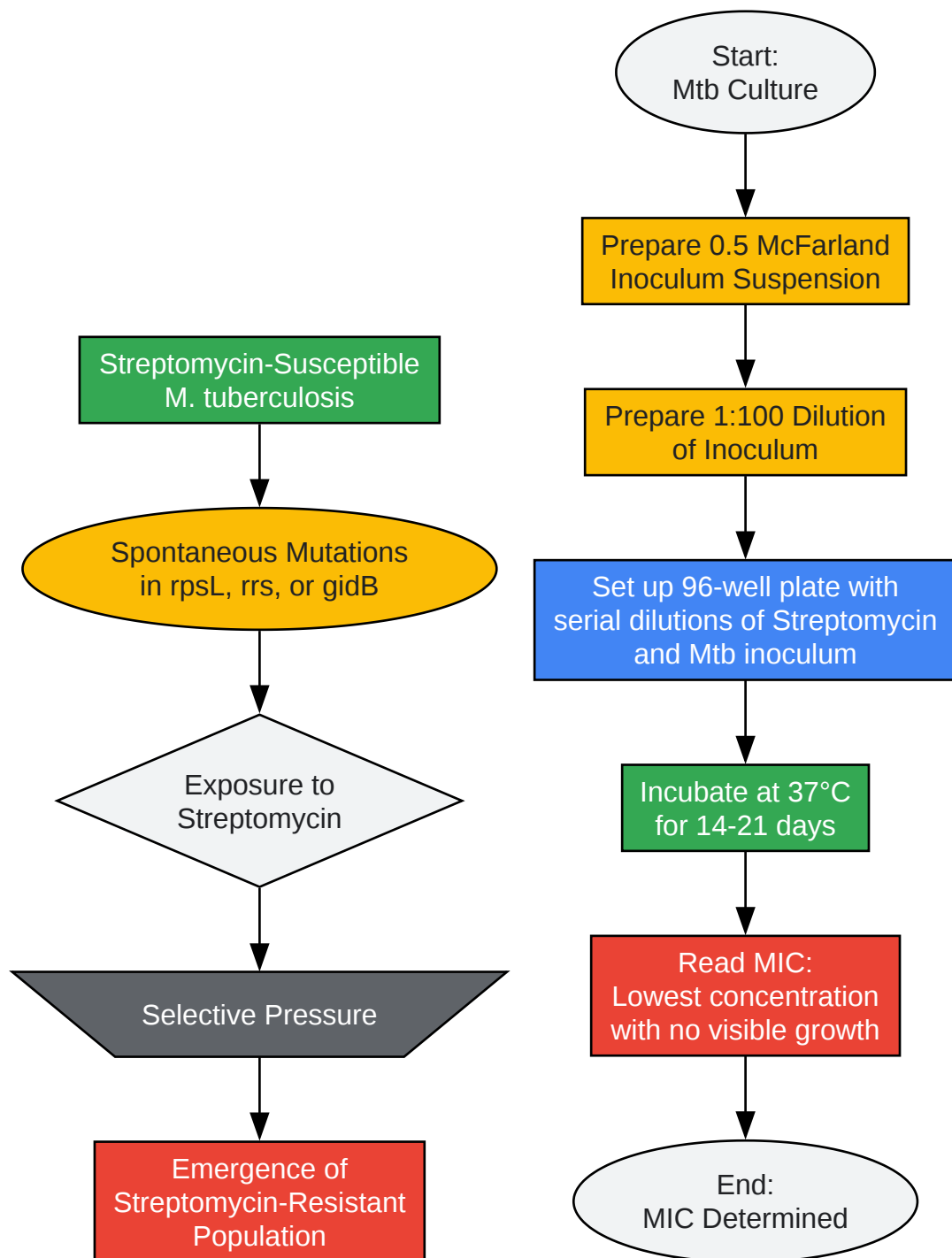
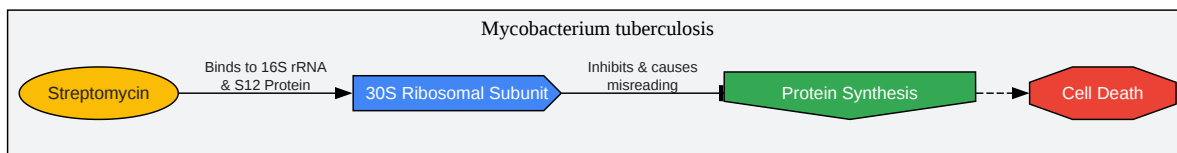
- Spectrophotometer

3. Procedure:

- Inoculum Preparation:
 - Grow a culture of streptomycin-susceptible *M. tuberculosis* in supplemented Middlebrook 7H9 broth to an OD₆₀₀ of 1.0-1.5.
 - Harvest the cells by centrifugation and resuspend the pellet in sterile saline with Tween 80.
 - Determine the concentration of viable cells (CFU/mL) by plating serial dilutions on drug-free agar plates.
- Selection of Mutants:
 - Prepare Middlebrook 7H10 or 7H11 agar plates containing streptomycin at a concentration of 20 µg/mL.[\[10\]](#)
 - Spread a high density of the bacterial suspension (e.g., 10⁸ to 10⁹ CFUs) onto the streptomycin-containing plates.
 - Also, plate serial dilutions of the culture on drug-free agar to determine the total number of viable cells plated.
- Incubation:
 - Incubate the plates at 37°C for 3-4 weeks.
- Analysis:
 - Count the number of colonies that appear on the streptomycin-containing plates. These are the streptomycin-resistant mutants.
 - Calculate the mutation frequency by dividing the number of resistant colonies by the total number of viable cells plated.

- Isolate individual resistant colonies and re-streak on streptomycin-containing agar to confirm resistance.
- These confirmed resistant mutants can then be further characterized, for example, by sequencing the *rpsL*, *rrs*, and *gidB* genes to identify the resistance-conferring mutations.

Mandatory Visualizations



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- To cite this document: BenchChem. [Application of Streptomycin in Mycobacterium tuberculosis Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3060918#application-of-streptomycin-in-mycobacterium-tuberculosis-research]

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